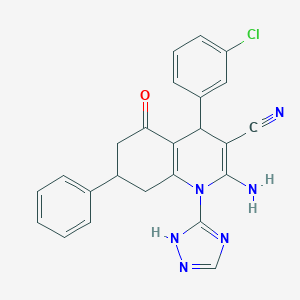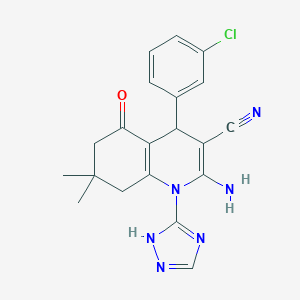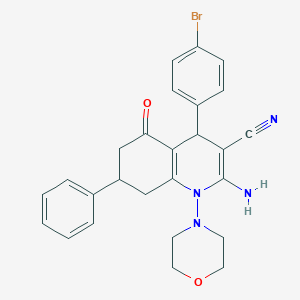
2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a bromophenyl group, a morpholinyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative of the quinoline core in the presence of a palladium catalyst.
Addition of the Morpholinyl Group: The morpholinyl group can be added through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the quinoline core.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable nitrile source reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, palladium catalysts, and organic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly for targeting specific enzymes or receptors in the body.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Amino-4-(4-chlorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Similar structure with a chlorophenyl group instead of a bromophenyl group.
2-Amino-4-(4-fluorophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Similar structure with a fluorophenyl group instead of a bromophenyl group.
2-Amino-4-(4-methylphenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 2-AMINO-4-(4-BROMOPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE imparts unique electronic and steric properties to the compound, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents.
属性
分子式 |
C26H25BrN4O2 |
|---|---|
分子量 |
505.4 g/mol |
IUPAC 名称 |
2-amino-4-(4-bromophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25BrN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2 |
InChI 键 |
MVOOOTIFTLKMQC-UHFFFAOYSA-N |
SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
规范 SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-DIETHYL 4-[4-(DIETHYLAMINO)PHENYL]-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE](/img/structure/B303680.png)
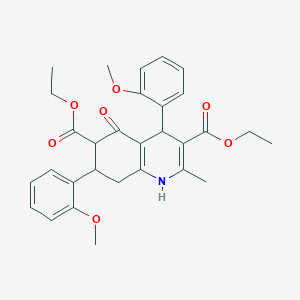
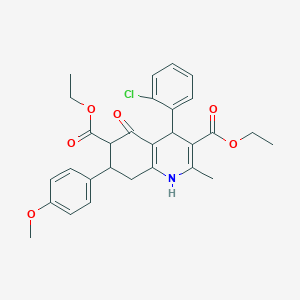
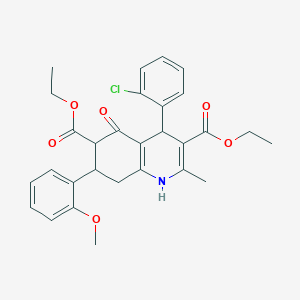
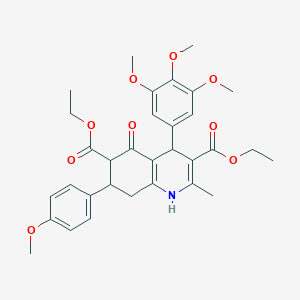

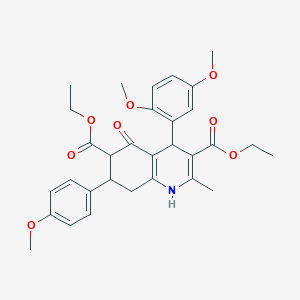


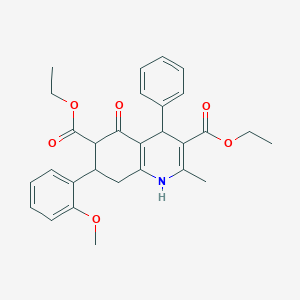

![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303700.png)
